molecular formula C17H18N2O3S B2703885 N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)pentanamide CAS No. 921916-38-3

N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)pentanamide

Cat. No.: B2703885
CAS No.: 921916-38-3
M. Wt: 330.4
InChI Key: QJYHBFVPYFKMMB-UHFFFAOYSA-N
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Description

N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)pentanamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a methoxybenzofuran moiety and a pentanamide group attached to the thiazole ring. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its possible anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)pentanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Methoxybenzofuran Moiety: The methoxybenzofuran group can be introduced via a Suzuki coupling reaction between a boronic acid derivative of methoxybenzofuran and a halogenated thiazole intermediate.

    Attachment of the Pentanamide Group: The final step involves the acylation of the thiazole derivative with pentanoyl chloride under basic conditions to form the desired pentanamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts for the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzofuran moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction of the thiazole ring can yield dihydrothiazole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring, while nucleophilic substitution can take place at the C-2 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorine, while nucleophilic substitution may involve nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nature of the substituent.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide
  • N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)butanamide
  • N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)hexanamide

Uniqueness

N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)pentanamide is unique due to its specific combination of the methoxybenzofuran and thiazole moieties, which confer distinct biological activities and chemical reactivity. Its pentanamide group also contributes to its unique pharmacokinetic properties, making it a promising candidate for further research and development.

Properties

IUPAC Name

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-3-4-5-16(20)19-17-18-13(10-23-17)15-9-11-8-12(21-2)6-7-14(11)22-15/h6-10H,3-5H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYHBFVPYFKMMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NC(=CS1)C2=CC3=C(O2)C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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